GSK2256098

FAK inhibition kinase assay enzymatic potency

Optimize FAK pathway studies with this ATP-competitive inhibitor (Ki=0.4nM). Distinct profile vs dual FAK/IGF-1R agents ensures FAK-specific readouts. 1,000-fold selectivity over Pyk2 and validated in vivo dosing at 75mg/kg. For research use only.

Molecular Formula C20H23ClN6O2
Molecular Weight 414.9 g/mol
CAS No. 1224887-10-8
Cat. No. B612001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2256098
CAS1224887-10-8
SynonymsGSK2256098;  GSK 2256098;  GSK-2256098;  GTPL7939;  GTPL-7939;  GTP L7939.
Molecular FormulaC20H23ClN6O2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C
InChIInChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24)
InChIKeyBVAHPPKGOOJSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2256098 (1224887-10-8): A Selective Focal Adhesion Kinase Inhibitor for Cancer Research Procurement


2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]-4-pyridinyl]amino]-N-methoxybenzamide, known as GSK2256098 (CAS 1224887-10-8), is a small molecule ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) developed by GlaxoSmithKline . It targets the FAK tyrosine 397 (Y397) phosphorylation site to inhibit downstream signaling cascades including PI3K/Akt and ERK pathways . The compound has advanced to clinical evaluation (NCT02523014) for progressive meningiomas and has demonstrated antineoplastic activity across multiple preclinical cancer models [1].

Why FAK Inhibitors Are Not Interchangeable: Evidence-Based Differentiation of GSK2256098 (1224887-10-8)


FAK inhibitors exhibit substantial divergence in kinase selectivity profiles, ATP-competitive binding kinetics, and PTEN-status-dependent cellular potency. Generic substitution among FAK-targeting agents without considering these parameters introduces experimental confounding. GSK2256098 demonstrates a distinct profile relative to dual FAK/IGF-1R inhibitors such as TAE226 and alternative FAK inhibitors including Defactinib . The quantitative evidence below establishes the specific parameters where GSK2256098 differs from its closest comparators, enabling informed selection based on experimental objectives rather than class-level assumptions [1].

GSK2256098 (1224887-10-8) Comparative Quantitative Evidence: Differential Performance Against FAK Inhibitor Comparators


Enzymatic Potency: GSK2256098 Ki of 0.4 nM Versus Alternative FAK Inhibitors

GSK2256098 exhibits an apparent Ki of 0.4 nM against FAK kinase in enzymatic assays, demonstrating approximately 13.75-fold higher potency than TAE226 (FAK IC50 = 5.5 nM) . In recombinant FAK kinase assays, GSK2256098 achieves an IC50 of 0.5 nM, establishing its position as one of the most potent FAK inhibitors available .

FAK inhibition kinase assay enzymatic potency ATP-competitive

Kinase Selectivity: 1,000-Fold FAK Over Pyk2 Selectivity Compared to Broader-Spectrum FAK Inhibitors

GSK2256098 exhibits 1,000-fold selectivity for FAK over Pyk2, the nearest FAK family member, and inhibits only FAK by >50% in a panel of 261 kinases [1]. This contrasts with TAE226, a dual FAK/IGF-1R inhibitor (FAK IC50 = 5.5 nM; IGF-1R IC50 = 140 nM), which exhibits only ~25-fold selectivity between its primary targets .

kinase selectivity Pyk2 off-target profiling FAK family

Cellular IC50 Values Across Three Human Cancer Cell Lines: GSK2256098 Activity Profile

GSK2256098 inhibits FAK Y397 phosphorylation with IC50 values of 8.5 nM in U87MG (glioblastoma), 12 nM in A549 (lung cancer), and 15 nM in OVCAR8 (ovarian cancer) cells after 30-minute incubation . This profile provides reference values for three widely-used cancer cell line models, enabling cross-study comparability. In L3.6P1 pancreatic cancer cells, GSK2256098 demonstrates cellular IC50 of 2-15 nM for FAK Y397 phosphorylation inhibition .

cellular potency Y397 phosphorylation cancer cell lines IC50

In Vivo Efficacy: PTEN-Status-Dependent Differential Response in Orthotopic Uterine Cancer Models

In the Ishikawa orthotopic mouse model of uterine cancer (PTEN-mutant), GSK2256098 (75 mg/kg/day oral) reduces tumor weight and metastasis number compared to vehicle controls. PTEN-mutant Ishikawa cells show greater pFAK(Y397) inhibition (IC50 = 0.3-0.6 μM) than PTEN-proficient Hec1A cells (IC50 = 1.2-1.8 μM) following GSK2256098 treatment, representing a 2-6× differential sensitivity based on PTEN status . Combined treatment with paclitaxel further enhances the anti-tumor effect [1].

in vivo efficacy PTEN status orthotopic model tumor weight metastasis

Comparative Cellular Selectivity: GSK2256098 Versus Defactinib in Kinase Profiling

GSK2256098 inhibits only FAK by >50% in a panel of 261 kinases, establishing it as a highly selective FAK inhibitor . In contrast, Defactinib (VS-6063), another clinical-stage FAK inhibitor, exhibits additional activity against multiple kinases including PYK2, RSK2, and others in kinome-wide profiling, resulting in a broader target engagement profile .

kinase profiling selectivity panel Defactinib off-target

Brain Penetration Profile: Limited CNS Distribution Informing Experimental Model Suitability

Pharmacokinetic studies in mice and rats with intact blood-brain barrier indicate that GSK2256098 CNS penetration is poor . However, the compound achieves therapeutically relevant concentrations in glioblastoma (GBM) tumor tissue of patients, exceeding levels associated with preclinical activity despite limited normal brain penetration .

pharmacokinetics blood-brain barrier CNS penetration GBM

Optimal Research Applications for GSK2256098 (1224887-10-8) Based on Quantitative Evidence


FAK-Dependent Signaling Studies Requiring High Kinase Selectivity

GSK2256098 is optimally suited for experiments requiring clean interpretation of FAK-specific signaling effects. Its 1,000-fold selectivity over Pyk2 and inhibition of only FAK >50% in a 261-kinase panel make it superior to dual FAK/IGF-1R inhibitors (e.g., TAE226) and broader-spectrum FAK inhibitors (e.g., Defactinib) for dissecting FAK-specific downstream pathways including PI3K/Akt and ERK signaling [1].

PTEN-Mutant Cancer Models for Biomarker-Stratified Preclinical Studies

Based on the 2-6× greater sensitivity of PTEN-mutant Ishikawa cells (IC50 = 0.3-0.6 μM) versus PTEN-proficient Hec1A cells (IC50 = 1.2-1.8 μM), GSK2256098 is particularly appropriate for studies in PTEN-deficient cancer models. Researchers should consider PTEN status as a stratification factor when designing in vitro and in vivo experiments with this compound .

Glioblastoma and Ovarian Cancer Cell Line Studies with Validated Cellular IC50 References

GSK2256098 provides well-characterized cellular IC50 values in U87MG (8.5 nM), OVCAR8 (15 nM), and A549 (12 nM) cell lines, establishing reliable concentration benchmarks for experiments in glioblastoma, ovarian, and lung cancer models respectively. The compound's rapid onset of action (30-minute incubation sufficient for Y397 phosphorylation inhibition) enables time-course studies of FAK signaling dynamics .

Orthotopic Xenograft Studies of Tumor Growth and Metastasis

In the Ishikawa orthotopic uterine cancer model, GSK2256098 at 75 mg/kg/day (oral) significantly reduces tumor weight and metastatic nodule count. This established in vivo dosing regimen, combined with documented effects on microvessel density (CD31), proliferation (Ki67), and apoptosis (TUNEL), provides a validated protocol for metastasis and tumor microenvironment studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2256098

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.